2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-14-7-8-15(17(12-14)26-2)20(24)21-13-6-9-16(18(11-13)27-3)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTIKEQMDLYFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzoic acid and 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2,4-dimethoxybenzoic acid and the amine group of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline. This is typically achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
2,4-Dimethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
2,4-Dimethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related benzamides and their biological or synthetic properties is presented below:
Key Comparative Insights:
Substituent Effects on Bioactivity Methoxy vs. Methyl/Chloro Groups: The target compound’s methoxy substituents likely improve solubility and metabolic stability compared to methyl or chloro groups in analogues (e.g., compounds 21–23), which showed weak DNA gyrase inhibition . Pyrrolidinone vs. Sulfonyl/CF₃ Groups: The 2-oxopyrrolidin-1-yl group in the target compound provides a hydrogen-bond acceptor, contrasting with sulfonyl (in compound 27) or CF₃ (in compound 1) groups, which enhance electrostatic interactions or lipophilicity, respectively .
Synthetic Methodologies
- The target compound’s synthesis aligns with methods used for related benzamides, such as DCC/DMAP-mediated coupling . In contrast, compound 27 required a thiophene-sulfonyl hybrid structure, synthesized via multi-step functionalization .
Comparatively, compound 27’s RdRp inhibition and compound 1’s MRSA activity highlight the impact of substituents on target specificity .
Biological Activity
2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a benzamide core with methoxy substitutions and a pyrrolidinone moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 342.39 g/mol
Preliminary studies suggest that this compound interacts with specific biological targets, which may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may act on cell surface receptors to modulate signal transduction pathways, influencing various physiological responses.
The exact mechanisms remain under investigation, but the structural features of the compound suggest interactions with molecular targets that are critical for its biological effects.
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives often correlates with their structural components. The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets. The pyrrolidinone moiety is also significant; it can influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.
| Compound | Structure | IC (μM) | Cytotoxicity (TC, μM) |
|---|---|---|---|
| Compound 1e | N-(4-bromophenyl)-4-methoxybenzamide | 5.7 ± 0.8 | 620 ± 0.0 |
| Compound 2a | N-(3-methoxyphenyl)-benzamide | 18 ± 1.2 | Not specified |
| 2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-y)] | Unknown | Unknown | Unknown |
Case Studies and Research Findings
- Antiviral Studies : A series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against EV71. Among these, specific modifications at the C-3 position significantly impacted their antiviral efficacy, highlighting the importance of structural tuning in enhancing biological activity .
- Enzyme Interaction Studies : Research on similar compounds has demonstrated that they can bind to hydrophobic pockets in viral capsids, suggesting a mechanism by which they inhibit viral replication . This mechanism may also apply to 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-y)].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
